molecular formula C17H12ClNO2 B11833266 4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide CAS No. 82908-18-7

4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide

Cat. No.: B11833266
CAS No.: 82908-18-7
M. Wt: 297.7 g/mol
InChI Key: IJSJNBZVJRZUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide is a chemical compound with the molecular formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . This compound is known for its unique structure, which combines a chloro-substituted benzamide with a hydroxynaphthalene moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide typically involves a multi-step process. One common method includes the condensation reaction of 4-chlorobenzoyl chloride with 7-hydroxynaphthalene-1-amine in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-N-(7-hydroxynaphthalen-1-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

82908-18-7

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

4-chloro-N-(7-hydroxynaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H12ClNO2/c18-13-7-4-12(5-8-13)17(21)19-16-3-1-2-11-6-9-14(20)10-15(11)16/h1-10,20H,(H,19,21)

InChI Key

IJSJNBZVJRZUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.